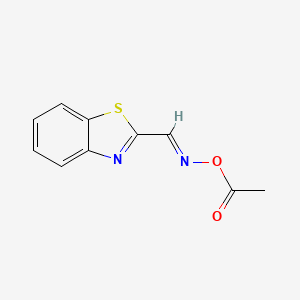
2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 . It is known for its unique structure, which includes a benzothiazole ring and an acetyloxime group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) typically involves the reaction of 2-benzothiazolecarboxaldehyde with hydroxylamine to form the oxime, followed by acetylation to produce the final compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The oxime group can also participate in chemical reactions that modify the activity of biological molecules .
Comparison with Similar Compounds
2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) can be compared with other similar compounds, such as:
2-Benzothiazolecarboxaldehyde oxime: Lacks the acetyl group, which may affect its reactivity and biological activity.
2-Benzothiazolecarboxaldehyde:
Benzothiazole derivatives: Various derivatives of benzothiazole have different substituents that can influence their chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O2S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
[(E)-1,3-benzothiazol-2-ylmethylideneamino] acetate |
InChI |
InChI=1S/C10H8N2O2S/c1-7(13)14-11-6-10-12-8-4-2-3-5-9(8)15-10/h2-6H,1H3/b11-6+ |
InChI Key |
CVCOZWQVLGVYIQ-IZZDOVSWSA-N |
Isomeric SMILES |
CC(=O)O/N=C/C1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CC(=O)ON=CC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















